Spectroscopic Characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl: A Technical Guide
Spectroscopic Characterization of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride is a niche yet significant molecule in the landscape of modern medicinal chemistry and drug discovery. Its rigid, bicyclic core, which incorporates both an ether and a cyclopropane ring, imparts a unique three-dimensional structure that is of great interest for probing receptor binding pockets. The primary amine functionality, presented as a hydrochloride salt, ensures aqueous solubility and provides a key site for further chemical modification.
As this molecule is often used as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A Note on the Data: Publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this guide is built upon a combination of predicted spectroscopic data from validated computational models and established principles of spectroscopic interpretation, supported by data from analogous structures. This approach provides a robust framework for researchers to interpret their own experimental data.
Molecular Structure and Atom Numbering
For clarity in the following spectroscopic discussions, the atoms of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine are numbered as follows. The hydrochloride salt form will feature a protonated aminium group (-CH₂NH₃⁺).
Caption: Structure and numbering of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine.
¹H NMR Spectroscopy
The proton NMR spectrum of this molecule is expected to be complex due to the rigid bicyclic system, which leads to distinct chemical shifts and coupling constants for diastereotopic protons. The spectrum is best recorded in a solvent such as D₂O or DMSO-d₆ to allow for the observation of the exchangeable aminium protons.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment Rationale |
| H2, H4 (endo) | 3.6 - 3.8 | m | - | Protons on carbons adjacent to the ether oxygen, endo to the cyclopropane ring. |
| H2, H4 (exo) | 3.9 - 4.1 | m | - | Protons on carbons adjacent to the ether oxygen, exo to the cyclopropane ring. |
| H6 (CH₂) | ~3.2 | s | - | Methylene protons adjacent to the quaternary carbon and the aminium group. Expected to be a singlet as there are no adjacent protons. |
| H5 | 1.8 - 2.0 | m | - | Bridgehead proton. |
| Cyclopropyl H | 0.8 - 1.2 | m | - | Protons on the cyclopropane ring. |
| NH₃⁺ | ~8.0 (in DMSO-d₆) | br s | - | Aminium protons, typically a broad singlet. Signal would be absent in D₂O due to exchange. |
Expert Insights:
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Solvent Choice: In D₂O, the NH₃⁺ protons will exchange with deuterium and become invisible, simplifying the spectrum. In an aprotic solvent like DMSO-d₆, these protons would appear as a broad singlet.
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Diastereotopicity: The protons on C2 and C4 are diastereotopic due to the chiral centers at C1 and C5. This means each proton will have a unique chemical shift and will couple to its geminal partner and vicinal neighbors, leading to complex multiplets.
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Through-Space Effects: The bicyclic structure can lead to through-space interactions (Nuclear Overhauser Effects), which can be elucidated using 2D NMR techniques like NOESY to confirm stereochemistry.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl in 0.6 mL of D₂O or DMSO-d₆.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: 0-12 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.
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Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, some carbons may have similar chemical shifts.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C2, C4 | 65 - 70 | Carbons adjacent to the ether oxygen. |
| C1 | 40 - 45 | Quaternary bridgehead carbon. |
| C6 (CH₂) | 40 - 45 | Methylene carbon adjacent to the aminium group. |
| C5 | 25 - 30 | Bridgehead carbon. |
| Cyclopropyl C | 15 - 20 | Carbon in the cyclopropane ring. |
Expert Insights:
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DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable. It would show CH₂ groups as negative signals, CH and CH₃ groups as positive signals, and quaternary carbons would be absent. This would help to definitively assign the C6 methylene and the quaternary C1.
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Heteronuclear Correlation: 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, providing unambiguous assignment of both the ¹H and ¹³C spectra.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: A 100 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Sequence: Standard proton-decoupled ¹³C experiment.
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Spectral Width: 0-100 ppm.
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Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
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Relaxation Delay: 2-5 seconds.
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Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine, the molecular weight is 113.16 g/mol . The hydrochloride salt will not typically show the mass of the intact salt in the gas phase.
Predicted Mass Spectrum (Electron Ionization - EI) of the Free Base
| m/z | Predicted Relative Abundance | Proposed Fragment | Fragmentation Pathway |
| 113 | Moderate | [M]⁺ | Molecular ion of the free base. |
| 98 | Moderate | [M - NH₃]⁺ | Loss of ammonia. |
| 83 | High | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical. |
| 55 | Moderate | [C₄H₇]⁺ | Further fragmentation of the bicyclic core. |
Expert Insights:
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Ionization Technique: Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation. A soft ionization technique like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion at m/z 114 [M+H]⁺ for the free base.
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Nitrogen Rule: The free base has an odd molecular weight (113), which is consistent with the presence of one nitrogen atom.
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Alpha-Cleavage: The most probable fragmentation for primary amines is alpha-cleavage, the breaking of the bond between the carbon bearing the amine and the adjacent carbon. This would result in a stable resonance-stabilized cation.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the HCl salt) in a volatile solvent like methanol or acetonitrile.
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Instrumentation: A mass spectrometer with an EI or ESI source.
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Acquisition Parameters:
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Mass Range: m/z 40-200.
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Ionization Mode: Positive ion mode.
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Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl, the key features will be the N-H stretches of the primary aminium group and the C-O stretch of the ether.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100 - 2800 | Strong, Broad | N-H Stretch (R-NH₃⁺) | Characteristic broad absorption of a primary amine salt due to hydrogen bonding.[1] |
| 2950 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretches from the bicyclic core. |
| 1600 - 1500 | Medium | N-H Bend (R-NH₃⁺) | Asymmetric and symmetric bending modes of the aminium group. |
| 1150 - 1050 | Strong | C-O-C Stretch | Characteristic strong absorption for an ether. |
Expert Insights:
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Amine vs. Aminium: A primary amine (R-NH₂) would show two sharp peaks around 3300-3500 cm⁻¹. The presence of a very broad band centered around 3000 cm⁻¹ is a clear indication of the aminium salt (R-NH₃⁺).[1]
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Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions unique to the molecule's bicyclic structure.
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:
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Spectral Range: 4000 - 400 cm⁻¹.
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Number of Scans: 16-32.
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Resolution: 4 cm⁻¹.
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Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine HCl. By combining predicted data with fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. For unambiguous structural confirmation, a combination of 1D and 2D NMR techniques is highly recommended. The information presented here serves as a valuable resource for scientists engaged in the synthesis and application of novel bicyclic amines in drug discovery and development.
References
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Caballol, R., Carbó, R., Gallifa, R., & Riera, J. M. (1974). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Molecular Structure, 21(3), 387-395. [Link]
